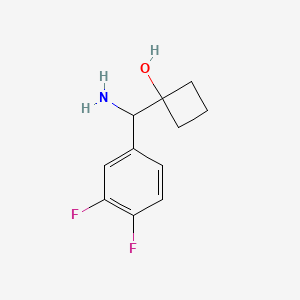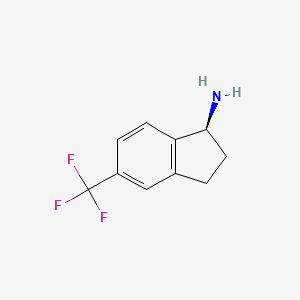
(1S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt is a chemical compound that belongs to the class of indane derivatives. It is characterized by the presence of a trifluoromethyl group attached to the indane structure, which is further modified by the addition of an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane core structure.
Amination: The next step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Formation of Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of (1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated indane derivatives, amine-substituted indanes, and various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of (1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence signaling pathways related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-5-(TRIFLUOROMETHYL)INDOLE: Similar structure but with an indole core instead of indane.
(1S)-5-(TRIFLUOROMETHYL)BENZYLAMINE: Similar structure but with a benzylamine core.
(1S)-5-(TRIFLUOROMETHYL)PHENETHYLAMINE: Similar structure but with a phenethylamine core
Uniqueness
(1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt is unique due to its specific indane core structure combined with the trifluoromethyl and amine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H10F3N |
|---|---|
Molekulargewicht |
201.19 g/mol |
IUPAC-Name |
(1S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9H,1,4,14H2/t9-/m0/s1 |
InChI-Schlüssel |
PBRGODMRDUJDQL-VIFPVBQESA-N |
Isomerische SMILES |
C1CC2=C([C@H]1N)C=CC(=C2)C(F)(F)F |
Kanonische SMILES |
C1CC2=C(C1N)C=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



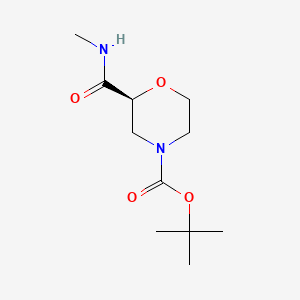
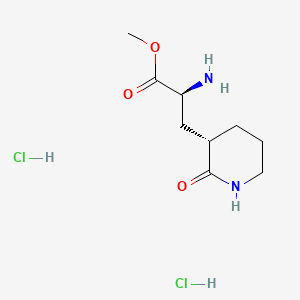
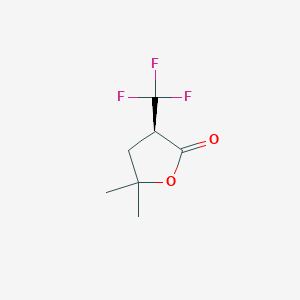
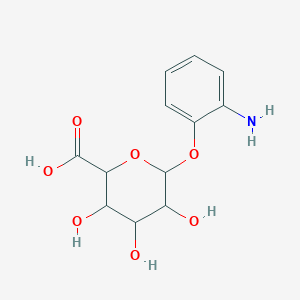
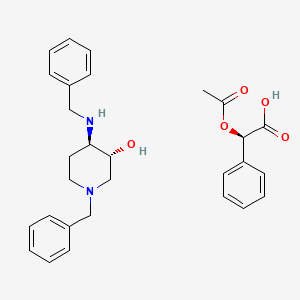



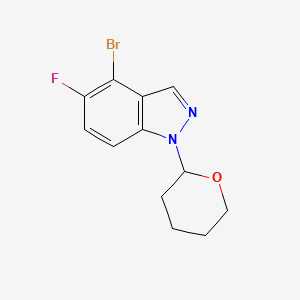


![(1R,2S,5R)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13903852.png)
